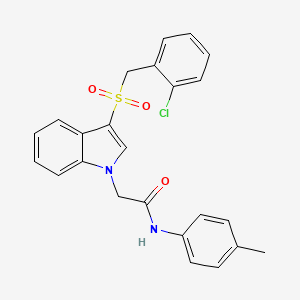

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(p-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Medicinal Chemistry

Research into compounds related to 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(p-tolyl)acetamide focuses on their synthesis and potential medicinal applications. One study highlights the solid-phase synthesis of beta-sultams, which are structurally related sulfonyl beta-lactam analogs. These compounds are considered for generating combinatorial libraries to identify new antibacterial agents. The method allows for the production of beta-sultam libraries, which are crucial for discovering novel antibacterial compounds (Gordeev, Gordon, & Patel, 1997).

Antimicrobial and Antifungal Activities

Further research into sulfonylacetamide derivatives, such as those structurally related to the compound , reveals their potential antimicrobial and antifungal activities. For instance, a study on the synthesis, characterization, and pharmacological evaluation of 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, which include similar sulfonylacetamide structures, showed promising antibacterial and anti-enzymatic potentials, alongside low cytotoxicity. This indicates the potential of these compounds in developing new antimicrobial treatments (Nafeesa et al., 2017).

Urease Inhibition and Density Functional Theory Studies

Sulphonylacetamide derivatives have also been explored for their urease inhibition properties and analyzed through Density Functional Theory (DFT) studies. A study synthesized novel 5-aryl thiophenes bearing sulphonylacetamide groups, demonstrating significant antibacterial activity and promising urease inhibition. This research underscores the potential of sulphonylacetamide derivatives in treating conditions related to urease activity, further highlighting the compound's relevance in scientific research (Noreen et al., 2015).

Antimalarial and COVID-19 Applications

Recent investigations have also explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, revealing their potential in antimalarial activities. One study showed that these compounds could yield various derivatives with antimalarial properties, and some were evaluated for their activity against COVID-19, suggesting a multifaceted application in infectious disease treatment (Fahim & Ismael, 2021).

Mechanism of Action

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division .

Mode of Action

It can be inferred that the compound interacts with its targets, leading to changes that inhibit the growth of bacteria .

Biochemical Pathways

It can be inferred that the compound’s action on its targets disrupts essential processes in bacteria, leading to their death .

Result of Action

It can be inferred that the compound’s action on its targets leads to the death of bacteria .

Properties

IUPAC Name |

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O3S/c1-17-10-12-19(13-11-17)26-24(28)15-27-14-23(20-7-3-5-9-22(20)27)31(29,30)16-18-6-2-4-8-21(18)25/h2-14H,15-16H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMZHMKYAWDMNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2617001.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2617007.png)

![1-[4-[4-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B2617013.png)

![8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2617015.png)

![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7,8-dihydro-6H-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2617022.png)

![3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2617023.png)